molecular formula C5H4N6 B13966981 6-Diazenyl-7H-purine CAS No. 70879-20-8

6-Diazenyl-7H-purine

Cat. No.: B13966981
CAS No.: 70879-20-8
M. Wt: 148.13 g/mol
InChI Key: BZMJAQPGGPNAHE-UHFFFAOYSA-N
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Description

6-Diazenyl-7H-purine is a specialized purine derivative offered as a high-purity building block for chemical synthesis and medicinal chemistry research. Purines are nitrogenous heterocyclic compounds fundamental to life, serving as the core structure in vital biomolecules like adenine, guanine, and ATP . The purine scaffold is widely recognized as a privileged structure in drug discovery due to its diverse biological activities . The diazenyl (N₂) functional group on this purine derivative makes it a valuable synthetic intermediate. Similar diazenyl-substituted heterocycles have been reported as strategic precursors for constructing more complex fused heteroaromatic systems, such as pyrazolo[5,1-b]purines . This compound can serve as a versatile synthon for cyclization reactions and the development of novel molecular architectures. Researchers utilize such purine-based compounds to explore new chemical space for potential applications, including the development of kinase inhibitors and anticancer agents . This product is intended for use in a controlled laboratory setting by qualified researchers. This compound is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70879-20-8

Molecular Formula

C5H4N6

Molecular Weight

148.13 g/mol

IUPAC Name

7H-purin-6-yldiazene

InChI

InChI=1S/C5H4N6/c6-11-5-3-4(8-1-7-3)9-2-10-5/h1-2,6H,(H,7,8,9,10)

InChI Key

BZMJAQPGGPNAHE-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)N=N

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 6 Diazenyl 7h Purine

Electrophilic Substitution Reactions on the Purine (B94841) Ring System

The purine ring is an electron-deficient system due to the presence of four nitrogen atoms. This inherent characteristic generally makes electrophilic aromatic substitution (SEAr) reactions challenging compared to electron-rich aromatic systems like benzene (B151609). wikipedia.orgmasterorganicchemistry.com The diazenyl group at the C6 position further deactivates the ring towards electrophilic attack due to its electron-withdrawing nature.

Direct electrophilic substitution on the purine core of 6-diazenyl-7H-purine is not commonly reported and generally requires harsh conditions. The reaction's feasibility is significantly influenced by the nature of the electrophile and the presence of any activating groups on the purine ring. wikipedia.org Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comlumenlearning.com For instance, the nitration of benzene proceeds via the highly electrophilic nitronium ion (NO₂⁺), which is generated from nitric acid and sulfuric acid. masterorganicchemistry.com Similar strong electrophiles would be required to attempt a substitution on the deactivated purine ring of this compound.

The position of substitution would be directed by the existing substituents and the inherent electronic properties of the purine nucleus. The imidazole (B134444) part of the purine ring is generally more susceptible to electrophilic attack than the pyrimidine (B1678525) part.

Nucleophilic Substitution Reactions Involving the Diazenyl Moiety

The diazenyl group attached to the C6 position of the purine ring can be susceptible to nucleophilic attack. In many cases, the azo moiety can act as a leaving group, particularly when it is protonated or activated, leading to the substitution of the diazenyl group by a nucleophile. This reactivity is a key pathway for the functionalization of the C6 position of the purine ring.

The mechanism of these reactions can vary, potentially proceeding through a direct displacement (SNAr-type) mechanism or an addition-elimination pathway. sapub.orgnih.gov The electron-deficient nature of the purine ring facilitates the initial attack of the nucleophile. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the diazenyl group, leading to the synthesis of various 6-substituted purine derivatives. nih.govresearchgate.net

The efficiency of the substitution is dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. For instance, stronger nucleophiles will generally react more readily.

Reductive and Oxidative Transformations of Azo-Purine Bonds

The azo bond (-N=N-) is a key functional group that is readily susceptible to both reductive and oxidative cleavage. This reactivity provides a powerful tool for modifying this compound and for designing prodrugs that can be activated under specific physiological conditions.

Reductive Cleavage: The reduction of the azo bond is a well-established transformation. khanacademy.org Common reducing agents like sodium dithionite (B78146) (Na₂S₂O₄), stannous chloride (SnCl₂), or catalytic hydrogenation can cleave the -N=N- bond to yield two primary amines. In the case of this compound, this would result in the formation of 6-aminopurine (adenine) and an amine derived from the other part of the azo compound. This reaction is often exploited in the design of colon-specific drug delivery systems, where the azo bond is cleaved by azoreductase enzymes present in the gut microbiota.

Oxidative Cleavage: Oxidation of the azo bond can lead to the formation of azoxy (-N=N⁺-O⁻) or nitro compounds, or complete cleavage of the bond, depending on the oxidant and reaction conditions. rsc.org Strong oxidizing agents such as hydrogen peroxide, peroxy acids, or ozone can be used. The oxidative transformation is generally less common than reductive cleavage in synthetic applications involving azo-purines.

TransformationReagents/ConditionsProduct(s)
Reduction Catalytic Hydrogenation (H₂/Pd), Sodium Dithionite (Na₂S₂O₄), Stannous Chloride (SnCl₂)6-Aminopurine (Adenine) + Corresponding Amine
Oxidation Hydrogen Peroxide (H₂O₂), Peroxy acidsAzoxy-purines, Nitro-purines, or Cleavage Products

Cycloaddition Reactions and Fused Ring System Formation

Cycloaddition reactions are powerful methods for the construction of cyclic and heterocyclic systems. libretexts.orglibretexts.orgmdpi.com The diazenyl group in this compound can potentially participate in cycloaddition reactions, acting as a dienophile or a diene component, leading to the formation of novel fused heterocyclic systems.

One of the most well-known cycloaddition reactions is the [4+2] Diels-Alder reaction. libretexts.orgmdpi.com In this reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The azo group, particularly when activated by electron-withdrawing groups, can act as a dienophile. For example, it could react with a suitable diene to form a tetrahydropyridazine ring fused to the purine core.

Additionally, [2+2] cycloadditions, often photochemically induced, could occur between the azo bond and an alkene to form a diazetidine ring. rsc.orgyoutube.com These reactions would significantly expand the structural diversity of compounds derivable from this compound. The feasibility and stereochemical outcome of these reactions would depend on the frontier molecular orbitals (HOMO-LUMO) of the reacting species. libretexts.orgyoutube.com

Metal Coordination Chemistry of Purine-Azo Ligands

Purine-azo compounds, such as this compound, are excellent ligands for coordinating with metal ions. researchgate.netnih.gov The presence of multiple nitrogen atoms in both the purine ring system and the azo group provides several potential binding sites. nih.govnih.govscholarsresearchlibrary.com These compounds can act as bidentate or multidentate ligands, forming stable complexes with a variety of transition metals and lanthanides. researchgate.netuobaghdad.edu.iq

The coordination typically involves one or more nitrogen atoms from the purine ring (e.g., N7, N1, N3) and at least one nitrogen atom from the azo group. nih.govajol.info The formation of these metal complexes can significantly alter the electronic properties, stability, and biological activity of the parent purine-azo molecule. researchgate.netuobaghdad.edu.iq Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are crucial for characterizing the coordination mode. nih.govjmchemsci.com For instance, a shift in the N=N stretching frequency in the FT-IR spectrum upon complexation provides strong evidence for the involvement of the azo group in metal binding. nih.govscholarsresearchlibrary.com

These metal complexes have diverse potential applications, including as catalysts, in materials science, and as therapeutic agents. researchgate.netnih.gov

Table of Spectroscopic Data for a Representative Purine-Azo Metal Complex

Metal Complexν(N=N) cm⁻¹ (Ligand)ν(N=N) cm⁻¹ (Complex)Δν(N=N) cm⁻¹ν(M-N) cm⁻¹
[Pd(HPYNA)₂]14931454-39537
[Co(L)Cl₂(H₂O)₂]14931454-39536
[Ni(L)Cl₂(H₂O)₂]14931452-41537
[Cu(L)Cl₂(H₂O)₂]14931453-40536
[Zn(L)Cl₂]14931454-39536

Data adapted from related azo-dye ligand complexes for illustrative purposes. scholarsresearchlibrary.comajol.info L represents a generic azo-dye ligand.

Advanced Spectroscopic Characterization Methodologies for 6 Diazenyl 7h Purine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in both solution and the solid state. researchgate.net For 6-Diazenyl-7H-purine, NMR provides unambiguous evidence of its chemical structure by mapping the connectivity of atoms and defining its tautomeric form.

One-dimensional ¹H and ¹³C NMR spectra offer initial but vital information. The proton NMR spectrum is expected to show distinct signals for the protons on the purine (B94841) ring and any protons associated with the diazenyl group. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the purine system, with the chemical shifts being highly sensitive to the electronic environment and the position of the tautomeric proton (N7-H vs. N9-H). researchgate.net For purine derivatives, the chemical shift of C5 is typically between 110–140 ppm, while C4 resonates in the 145–165 ppm range. researchgate.net The specific tautomer, 7H-purine, influences these shifts in a predictable manner. researchgate.net

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H2 8.0 - 8.5 -
C2 - 150 - 155
C4 - 145 - 150
C5 - 120 - 125
C6 - 155 - 160
H8 8.5 - 9.0 -
C8 - 140 - 145
N7-H 13.0 - 14.0 -

Note: This table is predictive and based on typical chemical shift ranges for purine derivatives. Actual experimental values may vary.

Due to the complexity of nitrogen-rich heterocyclic compounds, one-dimensional NMR spectra can be insufficient for complete structural assignment. ipb.pt Multi-dimensional NMR techniques are therefore essential.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons directly attached to heteroatoms, most commonly ¹³C or ¹⁵N. libretexts.org For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H2 and C2, and H8 and C8, confirming their one-bond connectivity. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. libretexts.orgyoutube.com This would allow for the unambiguous assignment of the quaternary carbons (C4, C5, and C6) by observing their correlations to the purine protons. For instance, the H2 proton would be expected to show a cross-peak to C4, and the H8 proton to C4 and C5. These correlations are invaluable for piecing together the purine scaffold.

¹H-¹⁵N HMBC: Given the high nitrogen content, ¹⁵N NMR spectroscopy, often through proton-detected experiments like ¹H-¹⁵N HMBC, provides profound structural detail. rsc.org This technique can reveal long-range couplings between protons and nitrogen atoms, helping to definitively establish the N7-H tautomerism and map the electronic structure of the entire heterocyclic system. rsc.orgacs.org

While solution-state NMR provides data on molecules in a dynamic environment, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in their crystalline or amorphous solid forms. wikipedia.orgox.ac.uk For this compound, ssNMR is particularly useful for studying polymorphism, intermolecular interactions like hydrogen bonding in the crystal lattice, and the precise tautomeric state in the solid phase. nih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are routinely used to enhance the signal of less abundant nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden signals in the solid state. wikipedia.org By analyzing the chemical shift tensors, which are sensitive to the local electronic environment and molecular orientation, ssNMR can provide a detailed picture of the molecule's conformation and packing that is not accessible in solution. acs.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods provide a characteristic "fingerprint" based on the stretching and bending of chemical bonds, which is highly specific to the molecule's structure and functional groups. acs.orgacs.org

For this compound, key vibrational modes would include:

N-H stretching: A broad band in the IR spectrum, typically in the range of 3200-3400 cm⁻¹, corresponding to the N7-H bond.

Aromatic C-H stretching: Sharp bands appearing just above 3000 cm⁻¹.

C=O and C=N stretching: Although not containing a carbonyl, the purine ring has C=N bonds that would exhibit strong absorptions in the 1500-1650 cm⁻¹ region. researchgate.net

N=N stretching: The diazenyl group's N=N stretch is expected to produce a weak to medium intensity band in the IR spectrum, typically around 1400-1450 cm⁻¹, but a stronger signal in the Raman spectrum. scienceworldjournal.orgresearchgate.net

Ring vibrations: A series of complex bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the stretching and deformation of the purine ring structure. nih.gov

Raman spectroscopy is particularly effective for observing symmetric, non-polar bonds, making it an excellent tool for identifying the N=N stretching of the diazenyl group and the symmetric breathing modes of the purine ring, which might be weak or absent in the IR spectrum. nih.govaps.org

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
N-H Stretch 3200 - 3400 IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
C=N/C=C Ring Stretches 1500 - 1650 IR, Raman
N=N Stretch 1400 - 1450 Raman (strong), IR (weak)

Note: This table is predictive and based on typical frequencies for purine and azo compounds.

Fluorescence-Dip Infrared (FDIR) spectroscopy is a high-resolution, double-resonance technique used to obtain IR spectra of isolated, gas-phase molecules under jet-cooled conditions. nih.gov In this method, a UV laser excites the molecule to an excited electronic state, and a tunable IR laser is scanned. When the IR laser is resonant with a vibrational transition in the ground electronic state, it depletes the ground state population, leading to a "dip" in the fluorescence signal. nih.gov This technique would allow for the study of the intrinsic vibrational frequencies of a single conformer of this compound, free from solvent effects and thermal broadening, providing highly detailed structural information. ru.nl

Similar to FDIR, Resonant Ion-Dip Infrared (IDIR) spectroscopy is another double-resonance technique that provides conformer-specific vibrational spectra of jet-cooled neutral molecules. ru.nlnih.gov It is based on detecting a decrease in an ion signal produced by resonance-enhanced multiphoton ionization (REMPI) when a preceding IR laser is tuned to a vibrational resonance. nih.gov The key advantage of IDIR is its high sensitivity and applicability to a wide range of molecules. For this compound, IDIR could be used to obtain its gas-phase IR spectrum, which can be directly compared with theoretical calculations to yield a precise structural assignment, including the exact conformation of the diazenyl substituent relative to the purine ring. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nih.gov The spectrum provides information about the conjugated π-electron system. For this compound, two main types of electronic transitions are expected:

π → π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic purine ring and the conjugated diazenyl group. These are expected to appear in the UV region. nih.gov

n → π transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. The azo group (-N=N-) is known to exhibit a characteristic n → π* transition, which often appears at longer wavelengths, potentially extending into the visible region, and is responsible for the color of many azo compounds. bohrium.comresearchgate.net

The position and intensity of these absorption bands can be influenced by the solvent polarity, providing further information about the nature of the electronic transitions.

Expected Electronic Transitions for this compound

Transition Expected Wavelength Range (nm) Molar Absorptivity (ε)
π → π* (Purine) 250 - 280 High
π → π* (Azo) 320 - 360 High

Note: This table is predictive and based on typical absorption ranges for purine and aromatic azo compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. High-resolution mass spectrometry (HRMS) provides highly accurate mass-to-charge ratio (m/z) measurements, enabling the confirmation of the elemental composition of a molecule. For this compound (C₅H₄N₆), the expected exact mass of the molecular ion ([M]+) would be a key piece of data for its initial identification.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways, initiated by the ionization of the molecule to form the molecular ion [M]•+. The stability of the purine ring and the nature of the diazenyl substituent would govern the subsequent fragmentation.

Predicted Fragmentation Pathways:

Loss of Nitrogen: A characteristic fragmentation of azo compounds is the facile loss of a dinitrogen molecule (N₂), which is a stable neutral species. This would result in a significant fragment ion corresponding to [M - 28]•+.

Cleavage of the Diazenyl Group: The bond between the purine ring and the diazenyl group (C-N bond) could cleave, leading to the formation of a purinyl radical and a diazenyl cation, or vice versa. The charge would likely reside on the more stable fragment.

Purine Ring Fragmentation: The purine ring itself can undergo characteristic fragmentation, often involving the sequential loss of small neutral molecules like hydrogen cyanide (HCN). This is a common fragmentation pathway observed in the mass spectra of purines. nist.gov

A hypothetical fragmentation pattern and the corresponding m/z values are presented in the interactive table below.

Fragment Ion Proposed Structure m/z (Monoisotopic) Neutral Loss
[C₅H₄N₆]⁺Molecular Ion148.05-
[C₅H₄N₄]⁺Purine radical cation120.04N₂
[C₄H₃N₃]⁺Fragment from purine ring93.03HCN from [C₅H₄N₄]⁺
[C₃H₂N₂]⁺Further fragmentation66.02HCN from [C₄H₃N₃]⁺

Note: The m/z values are calculated based on the most abundant isotopes of each element.

The analysis of the relative abundances of these fragment ions in an experimental mass spectrum would provide strong evidence for the structure of this compound.

Laser-Induced Fluorescence (LIF) and Resonant Two-Color Two-Photon Ionization (R2PI) Spectroscopy

Laser-Induced Fluorescence (LIF) and Resonant Two-Color Two-Photon Ionization (R2PI) spectroscopy are powerful techniques for probing the electronic structure and dynamics of molecules in the gas phase. These methods offer high sensitivity and selectivity, allowing for the study of isolated molecules under jet-cooled conditions, which simplifies complex spectra by reducing vibrational and rotational congestion.

Laser-Induced Fluorescence (LIF) Spectroscopy:

LIF spectroscopy involves the excitation of a molecule from its ground electronic state to an excited electronic state using a tunable laser. The subsequent fluorescence emission as the molecule relaxes back to the ground state is detected. The fluorescence excitation spectrum, obtained by monitoring the total fluorescence intensity as a function of the laser excitation wavelength, provides information about the vibrational energy levels of the excited electronic state.

While specific LIF studies on this compound have not been reported, the fluorescence properties of various purine analogs have been investigated. nih.govresearchgate.netresearchgate.netnih.govtandfonline.com Many purine derivatives exhibit fluorescence, and the position of the emission maximum and the fluorescence quantum yield are often sensitive to the molecular environment and substitution patterns. It is anticipated that this compound would exhibit fluorescence, with the diazenyl group potentially influencing the electronic transitions and the excited-state lifetime. The study of its LIF spectrum could reveal details about the vibrational modes of the purine ring and the diazenyl substituent in the first excited singlet state.

Resonant Two-Color Two-Photon Ionization (R2PI) Spectroscopy:

R2PI is a highly sensitive and selective ionization technique that is often coupled with mass spectrometry. In an R2PI experiment, a first laser (the "pump" laser) is tuned to an electronic transition of the molecule, exciting it to a specific rovibronic level in an excited electronic state. A second laser (the "probe" laser), typically of a different color (wavelength), then provides the additional energy required to ionize the molecule from this excited state. The resulting ions are then detected by a mass spectrometer.

By scanning the wavelength of the first laser while monitoring the ion signal at the mass of the parent molecule, a mass-selected R2PI spectrum is obtained. This spectrum is essentially an absorption spectrum of the jet-cooled molecule, providing detailed information about the vibrational and electronic structure of the excited state. A significant advantage of R2PI is its ability to provide mass-resolved spectroscopic information, which is particularly useful for complex mixtures or for confirming the identity of the species being studied.

Although no R2PI spectra for this compound are currently available, the technique would be highly applicable for its characterization. An R2PI study would provide a precise measurement of the molecule's ionization potential from the excited state and would offer a detailed vibrational spectrum of the S₁ state, free from the interference of non-fluorescent processes that can affect LIF measurements.

Computational and Theoretical Investigations of 6 Diazenyl 7h Purine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a cornerstone of computational chemistry used to investigate the electronic structure of molecules, offering predictions of geometry, reactivity, and spectroscopic properties. However, specific DFT studies on 6-Diazenyl-7H-purine are not present in the surveyed literature.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a large gap suggests high stability and low reactivity. For this compound, the specific energy values for these orbitals and the resulting energy gap have not been computationally determined in published research. Such an analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how a molecule will interact with other chemical species. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the purine (B94841) ring and the diazenyl group, indicating these as potential sites for electrophilic attack or hydrogen bonding. However, specific MEP maps and their corresponding potential values for this compound are not available.

Spectroscopic Parameter Prediction via DFT

DFT calculations are frequently used to predict spectroscopic data, such as vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis), which can aid in the structural characterization of a compound. Computational studies predicting the IR, NMR, or UV-Vis spectra of this compound have not been reported. Such predictions would be valuable for confirming its synthesis and structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and intermolecular interactions, particularly in different solvent environments or when interacting with biological macromolecules. There are no published MD simulation studies for this compound. Such research would be essential to understand its behavior in solution, its potential binding modes with biological targets, and the stability of its various possible conformations.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that quantify aspects of its reactivity. These include hardness, softness, electronegativity, and the electrophilicity index. These descriptors are used to build Quantitative Structure-Reactivity Relationships (QSRR), which correlate molecular structure with chemical reactivity. While these descriptors have been calculated for many purine derivatives, specific values for this compound have not been published, precluding a detailed discussion of its structure-reactivity relationship based on these parameters.

Tautomeric Equilibria and Stability Studies

Purines are known to exist as a mixture of tautomers, which are isomers that differ in the position of a proton. The specified "7H-purine" is one such tautomer. It is well-established that for the parent purine molecule, the 9H-tautomer is generally more stable than the 7H-tautomer due to reduced lone-pair repulsion.

Furthermore, the "diazenyl" or "azo" group (-N=N-) attached to the purine ring can exist in equilibrium with its "hydrazone" tautomer. Studies on structurally related arylazo heterocyclic compounds often show that the hydrazone form is predominant. A computational study on this compound would be necessary to calculate the relative Gibbs free energies of its possible tautomers (e.g., 7H-azo vs. 9H-azo vs. hydrazone forms) to determine their relative stabilities in the gas phase and in solution. researchgate.net Currently, such specific energetic data for this compound is unavailable.

Structural Analysis Techniques for 6 Diazenyl 7h Purine and Its Derivatives

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as a powerful and definitive method for determining the atomic and molecular structure of crystalline solids. hzdr.de This technique provides unparalleled resolution, allowing for the precise measurement of bond lengths, bond angles, and intermolecular interactions, which are essential for a comprehensive understanding of the solid-state conformation of 6-diazenyl-7H-purine derivatives. hzdr.decreative-biostructure.com

The fundamental principle of SC-XRD involves irradiating a high-quality single crystal with a monochromatic X-ray beam. The interaction of X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern of discrete spots. creative-biostructure.com By systematically rotating the crystal and collecting the intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be reconstructed. creative-biostructure.com

Advantages and Limitations:

One of the primary advantages of SC-XRD is its high resolution, which can often reach the sub-angstrom level, providing a highly detailed view of atomic arrangements. creative-biostructure.com This precision is invaluable in fields such as pharmaceutical research for analyzing drug polymorphism and in materials science for characterizing new functional compounds. creative-biostructure.com

However, a significant limitation of SC-XRD is the prerequisite for high-quality single crystals of sufficient size. creative-biostructure.com Certain substances, including some purine (B94841) derivatives, may be challenging to crystallize, which can hinder structural analysis by this method. nih.govchemrxiv.orgacs.orgcam.ac.ukchemrxiv.org

Illustrative Crystallographic Data for a Purine Derivative:

While specific crystallographic data for this compound is not publicly available, the following table presents data for a related purine derivative, xanthine, to illustrate the type of information obtained from an SC-XRD experiment.

Parameter Value
Empirical FormulaC5H4N4O2
Formula Weight152.11
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.102(2)
b (Å)9.759(2)
c (Å)10.387(2)
α (°)90
β (°)67.64(2)
γ (°)90
Volume (ų)564.026
Z4

This data is representative of the crystallographic information that can be obtained for purine derivatives through SC-XRD.

Electron Diffraction Techniques for Gas-Phase Structural Analysis

Three-dimensional electron diffraction (3D-ED) has emerged as a powerful technique for the structural determination of crystalline materials, particularly for samples that are not amenable to conventional SC-XRD due to their small crystal size. nih.govchemrxiv.orgacs.orgcam.ac.ukchemrxiv.org This method is conceptually analogous to SC-XRD but utilizes a focused beam of electrons instead of X-rays. nih.govchemrxiv.org The strong interaction of electrons with matter allows for the analysis of sub-micrometer-sized crystals, which are often a million times smaller in volume than those required for SC-XRD. nih.govchemrxiv.orgcam.ac.uk

The application of 3D-ED has been successfully demonstrated for purine base compounds, such as xanthine, where it was used to elucidate the crystal structure from a single submicrometer-sized particle. nih.govchemrxiv.orgacs.orgcam.ac.ukchemrxiv.org A significant advantage of 3D-ED is the quality of the diffraction data, which can be sufficient to determine the positions of hydrogen atoms. nih.govchemrxiv.orgacs.orgcam.ac.ukchemrxiv.org This capability is particularly relevant for this compound, as it allows for the unambiguous confirmation of the 7H-tautomer. nih.govchemrxiv.org

The fundamental difference in the interaction of electrons with the crystal potential, as opposed to the interaction of X-rays with electron density, can lead to more precise localization of hydrogen atoms. nih.govacs.org This is because the electron density of a hydrogen atom is shifted towards the atom to which it is bonded, which can complicate its precise location using X-ray diffraction. chemrxiv.org

Advanced Crystallographic Refinement Methods

Advanced crystallographic refinement methods are employed to improve the accuracy and detail of the structural models derived from diffraction data. These methods go beyond the standard independent atom model (IAM), which assumes spherical atoms, to account for the redistribution of electron density upon chemical bonding.

One such advanced technique is Hirshfeld Atom Refinement (HAR) , which has gained popularity in the field of quantum crystallography. nih.gov HAR utilizes aspherical atomic scattering factors derived from quantum chemical calculations to refine the crystal structure. This approach can lead to more accurate atomic positions and atomic displacement parameters (ADPs), especially for hydrogen atoms, often achieving results comparable to those obtained from neutron diffraction. nih.gov

For electron diffraction data, specialized refinement workflows that are adapted from X-ray crystallography protocols are used. nih.govacs.org These methods initially use electron scattering factors to solve and refine the structure. Subsequent Fourier synthesis with the calculated electron structure factors generates an electrostatic potential map, from which atomic positions, including those of hydrogen, can be clearly identified. nih.govacs.org

The application of these advanced refinement techniques is crucial for obtaining a detailed and accurate understanding of the electronic structure and bonding in complex molecules like this compound and its derivatives.

Advanced Analytical Methodologies for Detection and Quantification of Azo Purines

Chromatographic Separation Techniques (HPLC, GC)

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a complex mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used for the analysis of purine (B94841) derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of purines due to its high sensitivity, selectivity, and reproducibility. researchgate.net It is particularly well-suited for non-volatile and thermally labile compounds like many purine derivatives. actascientific.com Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govbohrium.com Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve complete resolution of individual purines and their metabolites. nih.gov Detection is typically performed using UV-Vis spectroscopy, as purine rings exhibit strong absorbance in the ultraviolet region. bohrium.comnih.gov HPLC methods have been developed to quantify purines like adenine (B156593), guanine (B1146940), xanthine, and hypoxanthine (B114508) in various matrices. nih.gov

Gas Chromatography (GC) offers high resolution but is generally reserved for volatile and thermally stable compounds. researchgate.net Since most purine bases are not volatile enough for direct GC analysis, a pre-column derivatization step is mandatory. researchgate.net This chemical modification process converts the non-volatile purines into more volatile and thermally stable derivatives. Reagents such as ethyl chloroformate are used to achieve this transformation, allowing for subsequent separation on a GC column, typically a nonpolar capillary column like HP-5. researchgate.net While effective, the need for derivatization adds complexity and potential for sample loss or side reactions. researchgate.net

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
PrincipleSeparation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical ColumnReversed-phase C18. nih.govHP-5 (nonpolar capillary). researchgate.net
Sample VolatilityNot required; suitable for non-volatile compounds. actascientific.comRequired; suitable for volatile and thermally stable compounds. researchgate.net
DerivatizationGenerally not required.Often mandatory for purines to increase volatility. researchgate.net
Common DetectorUV-Vis Detector. bohrium.comFlame Ionization Detector (FID). researchgate.net

To enhance the identification capabilities of chromatographic methods, they are often coupled, or "hyphenated," with spectroscopic techniques like Mass Spectrometry (MS). nih.gov This combination provides both separation and structural information in a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the powerful identification capabilities of MS. actascientific.com For purine analysis, after derivatization and separation on the GC column, the eluted compounds enter the mass spectrometer. The MS provides mass-to-charge ratio (m/z) data, which can confirm the molecular weight of the derivative and offer structural clues through fragmentation patterns. researchgate.netmdpi.com This technique is highly effective for analyzing compounds that are volatile and thermally stable, or can be made so via derivatization. actascientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful and versatile tool for the analysis of purine derivatives and azo dyes. nih.govnih.govlaborindo.com It couples the separation power of HPLC with the sensitivity and specificity of mass spectrometry. researchgate.net This technique is ideal for analyzing thermolabile, polar, or high molecular weight compounds without the need for derivatization. actascientific.com Ion-pairing reversed-phase chromatography is often used to improve the retention of highly polar purines on the column. nih.gov LC-MS, and particularly its tandem version (LC-MS/MS), allows for the simultaneous analysis of dozens of purine and pyrimidine (B1678525) metabolites in a single run. nih.govchromatographyonline.com The high selectivity of MS detection minimizes interference from complex sample matrices, making it suitable for analyzing biological fluids and food samples. teikyo.jpnih.govmdpi.com

TechniqueAdvantages for Azo-Purine AnalysisLimitations
GC-MSHigh chromatographic resolution; provides molecular weight and structural information. actascientific.comRequires derivatization for non-volatile purines; potential for thermal degradation. researchgate.net
LC-MS/MSHigh sensitivity and selectivity; no derivatization needed; suitable for polar and thermolabile compounds; provides structural confirmation. actascientific.comnih.govnih.govMatrix effects (ion suppression/enhancement) can affect quantification. laborindo.com

Capillary Electrophoresis (CE) for Purine Compound Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. youtube.com It offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. youtube.comscispace.com CE has proven to be an excellent tool for the analysis of purines and pyrimidines in complex biological matrices like urine. scispace.comnih.gov

In CE, a narrow-bore capillary is filled with a buffer solution, and a high voltage is applied across it. youtube.com Charged molecules, such as purine metabolites, migrate through the capillary at different speeds depending on their charge-to-size ratio, enabling their separation. youtube.com A study on the detection of inherited disorders of purine metabolism demonstrated that CE could separate all diagnostic metabolites in under 3 minutes with a separation efficiency of 220,000 theoretical plates/m. scispace.comnih.gov The method showed good linearity and precision, making it a valuable screening tool. nih.gov

ParameterReported Research Findings for Purine Analysis scispace.comnih.gov
Separation Buffer60 mmol/L borate-2-amino-2-methyl-1-propanol-80 mmol/L sodium dodecyl sulfate (B86663) (pH 9.6)
Analysis Time~3 minutes
Separation Efficiency220,000 theoretical plates/m
Detection Limits0.85–4.28 µmol/L
Linearity (r)>0.99 over the range of 5–500 µmol/L
Precision (CV)<5%

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a rapid, convenient, and low-cost alternative for the detection of electroactive compounds. researchgate.net Due to the redox-active nature of the purine ring and the azo group, these techniques are highly suitable for the analysis of compounds like 6-Diazenyl-7H-purine. Electrochemical sensors can be designed to exhibit high sensitivity and selectivity towards specific purine derivatives. nih.govnih.gov

These methods typically involve a modified electrode that facilitates the oxidation or reduction of the target analyte. For instance, a reliable electrochemical sensor was developed using a hybrid nanocomposite of functionalized graphene oxide and gold nanoparticles. nih.gov This sensor showed an improved electrocatalytic response to purine antimetabolites like 6-thioguanine (B1684491) and 6-mercaptopurine. nih.gov The sensor demonstrated a wide linear concentration range, low detection limits (in the nanomolar range), and satisfactory recoveries when tested on real samples. nih.govresearchgate.net Techniques like cyclic voltammetry are used to study the electrochemical behavior of the compounds, revealing information about their redox properties. scispace.com The high sensitivity of these sensors makes them promising tools for the direct detection of purine derivatives in various samples. researchgate.net

Sensor TypeTarget AnalytesDetection LimitKey Findings/Advantages
Graphene Oxide-Gold Nanoparticle Composite Electrode nih.govresearchgate.net6-Thioguanine, 6-Mercaptopurine, Azathioprine20–40 nmol/LImproved electrocatalytic response, wide concentration range, high sensitivity.
Xanthine Oxidase Immobilized on Nano-Au/c-MWCNT nih.govXanthine1.14 nMHigh sensitivity, successfully used for analysis of fish freshness.
Nafion Membrane Modified Glassy Carbon Electrode researchgate.netUric Acid, XanthineNot specifiedAvoids unwanted signal interferences from analyte matrices.

Role in Fundamental Biochemical Processes and Pathways

Purine (B94841) Metabolism Pathways (De Novo, Salvage, Catabolic)

Purine metabolism is a critical cellular process that involves the synthesis of purine nucleotides through two main pathways: the de novo pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases. wikipedia.org Purine analogs, particularly those modified at the C6 position, are known to interfere with these pathways.

De Novo Purine Synthesis: The de novo synthesis of purines is a complex, energy-intensive process that results in the formation of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). utah.edu 6-substituted purine analogs, such as 6-mercaptopurine (6-MP), can be metabolized to their corresponding ribonucleotides. pfeist.net These ribonucleotides can then act as inhibitors of key enzymes in the de novo pathway. For instance, 6-mercaptopurine ribonucleotide is a potent inhibitor of the conversion of IMP to adenylic acid. pfeist.netaacrjournals.org By analogy, 6-Diazenyl-7H-purine, if converted to its ribonucleotide, could potentially inhibit enzymes involved in the later stages of AMP and GMP synthesis.

Salvage Pathway: The purine salvage pathway is a more energy-efficient route that utilizes pre-formed purine bases from the breakdown of nucleic acids or from extracellular sources. A key enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts hypoxanthine (B114508) and guanine (B1146940) to IMP and GMP, respectively. Many purine analogs, including 6-MP and 6-thioguanine (B1684491) (6-TG), are substrates for HGPRT and are converted to their active nucleotide forms through this pathway. wikipedia.org It is plausible that this compound could also be a substrate for HGPRT, leading to its metabolic activation.

Catabolic Pathway: The breakdown of purine nucleotides ultimately leads to the formation of uric acid. utah.edu Some purine analogs can be metabolized by enzymes in this pathway. For example, 6-mercaptopurine is a substrate for xanthine oxidase (XO), which converts it to 6-thiouric acid. pfeist.net The diazenyl group in this compound may also be subject to metabolic transformation by enzymes of the catabolic pathway, potentially leading to its inactivation or the formation of other metabolites.

Incorporation into Nucleic Acid Chemistry (DNA and RNA Building Blocks)

A significant mechanism of action for many purine analogs is their incorporation into DNA and RNA, which can lead to cytotoxicity. taylorandfrancis.com This process typically requires the analog to be converted into its deoxyribonucleoside triphosphate or ribonucleoside triphosphate form.

If this compound is metabolized to its corresponding nucleoside triphosphates, it could be recognized by DNA and RNA polymerases and incorporated into nucleic acid chains. The presence of the bulky and chemically distinct diazenyl group would likely have significant consequences:

Disruption of DNA Replication and Transcription: The incorporation of a modified purine can interfere with the normal processes of DNA replication and RNA transcription. taylorandfrancis.com This can lead to chain termination, stalling of the replication fork, or errors in transcription.

Alteration of DNA Structure: The presence of an unnatural base can alter the local structure of the DNA double helix, which may affect the binding of proteins that recognize specific DNA sequences.

Induction of DNA Damage Response: The cell's DNA repair machinery may recognize the incorporated analog as damage, triggering a DNA damage response that can lead to cell cycle arrest and apoptosis. nih.gov For example, the incorporation of 6-thioguanine into DNA is known to induce such responses. nih.gov

The extent to which this compound might be incorporated into nucleic acids would depend on its recognition by the relevant polymerases and the efficiency of its conversion to the triphosphate form.

Involvement in Cellular Energy Homeostasis and Signal Transduction

Purine nucleotides, particularly ATP and GTP, are central to cellular energy homeostasis and are key molecules in signal transduction pathways. researchgate.net Purine analogs can disrupt these processes, often as a consequence of their effects on purine metabolism.

Cellular Energy Homeostasis: By inhibiting de novo purine synthesis, purine analogs like 6-mercaptopurine can deplete the cellular pools of ATP and GTP. nih.gov A reduction in the availability of these high-energy molecules can have widespread effects on cellular function, leading to what has been described as "energetic failure" in proliferating cells. nih.gov If this compound effectively inhibits purine synthesis, it could similarly lead to a depletion of cellular energy reserves.

Signal Transduction: Purines and their derivatives are crucial signaling molecules, acting both intracellularly (e.g., cAMP and cGMP) and extracellularly through purinergic receptors. researchgate.net The metabolism of azathioprine, a prodrug of 6-mercaptopurine, leads to the formation of 6-thioguanine triphosphate (6-ThioGTP). This metabolite has been shown to bind to the small GTPase Rac1, thereby modulating T-cell signaling and inducing apoptosis. nih.govnih.gov This demonstrates that purine analogs can have direct effects on signaling pathways, independent of their incorporation into nucleic acids. It is conceivable that metabolites of this compound could interact with GTP-binding proteins or other components of signal transduction cascades.

Interactions with Biological Macromolecules (e.g., DNA binding mechanisms)

The biological effects of this compound would be mediated by its interactions with various biological macromolecules, including enzymes and nucleic acids.

Enzyme Inhibition: As discussed, a primary mode of action for many purine analogs is the inhibition of enzymes involved in purine metabolism. pfeist.netaacrjournals.org The diazenyl group at the C6 position would present a unique chemical structure to the active sites of these enzymes, potentially leading to potent and specific inhibition.

DNA Intercalation and Binding: While the primary interaction with DNA for many purine analogs is through incorporation, some small molecules can bind to DNA non-covalently. This can occur through intercalation between base pairs or by binding to the major or minor grooves of the DNA helix. The planar aromatic structure of the purine ring system in this compound, coupled with the electronic properties of the diazenyl group, might allow for such interactions, although this would be speculative without experimental evidence.

Protein-DNA Interactions: The presence of a modified purine within a DNA sequence can alter the recognition and binding of DNA-binding proteins, such as transcription factors and DNA repair enzymes. This can lead to downstream effects on gene expression and the maintenance of genomic integrity.

The following table summarizes the potential interactions of this compound based on the known activities of other 6-substituted purine analogs.

Biochemical Process Potential Interaction of this compound Known Examples with Other 6-Substituted Purines
De Novo Purine Synthesis Inhibition of enzymes, particularly those involved in IMP conversion.6-mercaptopurine ribonucleotide inhibits the conversion of IMP to adenylic acid. pfeist.netaacrjournals.org
Purine Salvage Pathway Substrate for HGPRT, leading to metabolic activation.6-mercaptopurine and 6-thioguanine are activated by HGPRT. wikipedia.org
Purine Catabolism Potential metabolism by xanthine oxidase.6-mercaptopurine is metabolized by xanthine oxidase. pfeist.net
Nucleic Acid Incorporation Incorporation into DNA and RNA, leading to disruption of replication and transcription.6-thioguanine is incorporated into DNA, causing cytotoxicity. nih.govnih.gov
Cellular Energy Depletion of ATP and GTP pools due to inhibition of purine synthesis.6-mercaptopurine can lead to energetic failure in proliferating T cells. nih.gov
Signal Transduction Interaction with signaling proteins, such as GTPases.The metabolite of azathioprine, 6-thio-GTP, binds to the GTPase Rac1. nih.govnih.gov
Enzyme Interactions Inhibition of enzymes in the purine metabolic pathways.6-substituted purines can act as inhibitors of purine nucleoside phosphorylase. nih.gov

Synthesis and Characterization of Advanced Derivatives and Analogs of 6 Diazenyl 7h Purine

Nucleoside and Nucleotide Analogues of Purine (B94841) Systems

The synthesis of nucleoside and nucleotide analogues based on the 6-diazenyl-7H-purine scaffold is a critical area of chemical exploration. These syntheses typically leverage well-established precursors, such as 6-chloropurine (B14466) nucleosides, which are amenable to nucleophilic substitution, or 6-aminopurine nucleosides, which can be chemically transformed into the target diazenyl compounds.

One primary synthetic route begins with a protected 6-aminopurine nucleoside (e.g., adenosine). The exocyclic amino group is converted to a diazonium salt under carefully controlled conditions, typically involving sodium nitrite (B80452) in an acidic medium. This highly reactive intermediate can then be coupled with various aromatic or aliphatic partners to form the 6-diazenyl linkage.

Alternatively, synthetic strategies often employ 6-chloropurine or other 6-halopurine nucleosides as starting materials. nih.gov These precursors readily react with arylhydrazines, leading to the direct formation of the 6-(aryldiazenyl)purine nucleoside skeleton. The choice of reaction conditions, including solvent and base, is crucial for optimizing yield and preventing undesired side reactions, such as hydrolysis of the glycosidic bond. The versatility of this approach allows for the introduction of a wide array of substituents on the aryl ring of the diazenyl group, enabling fine-tuning of the molecule's steric and electronic properties.

Further modifications can convert these nucleosides into nucleotide analogues through standard phosphorylation procedures, typically involving phosphoryl chloride or other phosphorylating agents at the 5'-hydroxyl group of the sugar moiety.

Table 1: Synthetic Approaches to 6-Diazenylpurine Nucleosides
PrecursorKey Reagent(s)Reaction TypeResulting Moiety
6-Aminopurine NucleosideNaNO₂, HClDiazotization & Coupling6-Diazenylpurine Nucleoside
6-Chloropurine NucleosideArylhydrazineNucleophilic Aromatic Substitution6-(Aryldiazenyl)purine Nucleoside
6-Hydrazinopurine NucleosideAryl Diazonium SaltCoupling Reaction6-(Aryldiazenyl)purine Nucleoside

Modified Purine Core Structures and Their Synthesis

Modification of the purine core, while retaining the 6-diazenyl substituent, allows for the creation of a diverse library of compounds. Synthetic strategies can be designed to introduce functional groups at various positions of the purine ring, including C2, C8, and N7.

A common precursor for these modifications is 7-(tert-Butyl)-6-chloro-7H-purine, which can be synthesized through a direct, regioselective N7-alkylation method using a tert-alkyl halide and a Lewis acid catalyst like SnCl₄. nih.gov The tert-butyl group at the N7 position is stable under many reaction conditions, allowing for subsequent modifications at other sites before its potential removal. nih.gov Once the 6-chloro group is displaced to form the 6-diazenyl moiety, further functionalization can be pursued.

For instance, direct C-H activation and arylation at the C8 position of the purine ring can be achieved using palladium catalysis. researchgate.net This method avoids the need for pre-functionalized organometallic precursors and allows for the introduction of various aryl groups. Similarly, substitutions at the C2 position can be accomplished starting from 2,6-dichloropurine, where one chlorine atom is selectively replaced to introduce the diazenyl group, leaving the other available for further chemistry.

The synthesis of these modified cores can also be approached by starting with substituted imidazole (B134444) precursors, which are then cyclized to form the desired purine ring system, already bearing substituents that will ultimately be located at the C2 or C8 positions. mdpi.comnih.gov

Table 2: Selected Modifications of the Purine Core
PositionModification TypeTypical Reagents/CatalystsReference Method
C8Direct C-H ArylationAryl Halides, Pd/Cu CatalystsDirect C-H activation protocols researchgate.net
N7Regioselective Alkylationtert-Butyl Bromide, SnCl₄Direct alkylation of N-silylated purines nih.gov
C2Nucleophilic SubstitutionAmines, Thiols (from 2-halopurine precursor)Sequential substitution on dihalopurines

Conjugates with Peptides, Polymers, or Other Biomolecules

The this compound scaffold can be conjugated to biomolecules such as peptides and polymers to create complex chemical entities. The synthesis of these conjugates relies on the strategic introduction of reactive functional groups on either the purine moiety or the biomolecule.

One effective method for conjugation involves modifying the aryl ring of a 6-(aryldiazenyl)purine derivative to include a reactive handle, such as a carboxylic acid, an amine, or an alkyne. This functional group can then be used for standard bioconjugation reactions. For example, a carboxylic acid can be activated (e.g., as an NHS ester) and reacted with a primary amine on a peptide.

Alternatively, the synthesis can proceed through a 6-chloropurine precursor. This precursor can be reacted with a bifunctional linker that contains both a nucleophilic group (to displace the chlorine) and a second reactive group for attachment to the biomolecule. Enzymatic synthesis methods have also been employed to create conjugates, for instance, by using nucleoside phosphorylases to link purines modified with chiral amino acid amides at the C6 position to sugar moieties. mdpi.com This enzymatic approach offers high stereoselectivity. mdpi.com

Design and Synthesis of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[5,1-b]purine Scaffolds

The diazenyl group at the C6 position of purine analogues serves as a strategic and versatile chemical handle for the synthesis of more complex fused heterocyclic systems. Specifically, 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines have been identified as key intermediates in the synthesis of pyrazolo[5,1-b]purines. acs.orgnih.gov

A highly efficient, microwave-assisted, solvent-free method has been developed for the regioselective synthesis of 7-amino-6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines. nih.govnih.govacs.org This reaction involves the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with various 5-amino-1H-pyrazoles. acs.orgresearchgate.net This methodology is noted for its operational simplicity, high atom economy, and the ability to produce high yields without the need for chromatographic purification. nih.gov

The crucial subsequent step involves the transformation of the 6-aryldiazenyl group into a 6-amino group, thereby forming a heteroaromatic 1,2-diamine functionality. acs.org This is achieved through an efficient palladium-catalyzed reductive cleavage of the azo bond under a hydrogen atmosphere. acs.orgresearchgate.net The resulting pyrazolo[1,5-a]pyrimidine-6,7-diamines are valuable building blocks. acs.org

These diamines can then undergo a final cyclocondensation step with orthoesters under microwave irradiation to furnish the target pyrazolo[5,1-b]purine scaffold. acs.org This synthetic sequence provides a powerful and versatile route to a class of purine-fused tricyclic derivatives, with yields for the final cyclization step reaching up to 96%. nih.gov

Table 3: Synthesis of Pyrazolo[5,1-b]purines via Diazenyl Intermediates acs.orgnih.gov
StepReactantsKey ConditionsIntermediate/ProductTypical Yield
13-Oxo-2-(2-arylhydrazinylidene)butanenitrile + 5-Amino-1H-pyrazoleMicrowave, Solvent-free6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amineHigh
26-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amineH₂, Pd/C catalyst, 60 °CPyrazolo[1,5-a]pyrimidine-6,7-diamine~90%
3Pyrazolo[1,5-a]pyrimidine-6,7-diamine + OrthoesterMicrowaveSubstituted Pyrazolo[5,1-b]purine81-96%

Structure-Activity Relationship Studies Focused on Chemical Transformation and Molecular Recognition

Structure-activity relationship (SAR) studies of this compound derivatives, when focused on chemical principles, provide insight into how specific structural modifications influence molecular recognition without detailing biological efficacy. These studies examine the interplay between chemical structure and physical properties such as molecular shape, electronic distribution, and non-covalent interaction potential.

A key area of investigation is the impact of substituents on the aryl ring of 6-(aryldiazenyl)purine analogues. The electronic nature of these substituents (electron-donating vs. electron-withdrawing) can significantly alter the properties of the diazenyl bond, including its geometry (E/Z isomerization) and its capacity to act as a hydrogen bond acceptor. These changes directly affect how the molecule docks into a binding site or intercalates within DNA or RNA strands.

Furthermore, the replacement of a functional group at the C6 position with a diazenyl moiety can dramatically alter molecular recognition. For example, studies on other C6-substituted purines have shown that replacing a bulky group like a dimethylamino group with a 6-(2-thienyl) group can reduce steric hindrance and improve stacking interactions with neighboring bases in a DNA duplex. researchgate.netresearchgate.net By analogy, the planar, conjugated system of a 6-aryldiazenyl group would be expected to have distinct stacking properties compared to more flexible or non-aromatic C6 substituents.

Table 4: Correlation of Structural Modification with Molecular Recognition Properties
Structural ModificationPotential Impact on Chemical PropertyEffect on Molecular Recognition
Varying aryl substituents on the diazenyl groupAlters electronic distribution and planarityModifies hydrogen bonding capacity and stacking interactions
Alkylation at N7 or N9 positionChanges hydrogen bonding pattern (donor vs. acceptor)Alters specific recognition by preventing or forcing certain H-bonds
Substitution at C2 or C8 positionIntroduces steric bulk or new interaction sitesInfluences binding pocket fit and orientation
Isosteric replacement of the purine core (e.g., deazapurine)Changes the precise location of nitrogen atomsModifies the geometry of hydrogen bonding arrays

Future Research Directions in 6 Diazenyl 7h Purine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Current synthetic strategies for purine (B94841) derivatives can be complex and may lack the desired efficiency and regioselectivity. Future research should focus on developing innovative and streamlined synthetic methodologies for 6-diazenyl-7H-purine and its analogs.

Key Research Objectives:

Green Chemistry Approaches: Investigation into environmentally benign synthetic routes, minimizing the use of hazardous reagents and solvents, is crucial. This could involve exploring catalytic methods, such as palladium or copper-mediated cross-coupling reactions, to construct the purine-diazenyl linkage with high atom economy. researchgate.net

Regioselective Synthesis: Developing methods that allow for the precise and selective functionalization of the purine core is a primary objective. nih.gov This will enable the synthesis of specific isomers and derivatives, which is essential for structure-activity relationship (SAR) studies.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of reaction control, scalability, and safety, particularly for reactions involving potentially unstable diazonium intermediates.

Combinatorial Synthesis: The development of robust synthetic routes amenable to combinatorial chemistry will facilitate the rapid generation of diverse libraries of this compound derivatives for high-throughput screening. researchgate.net

A comparative analysis of potential synthetic strategies is presented in the table below:

Synthetic Strategy Potential Advantages Potential Challenges
Traditional Diazotization Well-established chemistry.Often requires harsh conditions, potential for side reactions.
Metal-Catalyzed Cross-Coupling High efficiency and selectivity. researchgate.netCatalyst cost and removal, optimization of reaction conditions.
Enzymatic Synthesis High specificity, environmentally friendly.Limited substrate scope, enzyme stability.
Flow Chemistry Enhanced safety and control, scalability.Initial setup cost, potential for clogging.

Exploration of Advanced Spectroscopic Probes for Molecular Interactions

Understanding how this compound derivatives interact with biological targets or other molecules is fundamental to their application. Advanced spectroscopic techniques can provide invaluable insights into these interactions at a molecular level.

Future research in this area should include:

Fluorescence Spectroscopy: Designing and synthesizing novel this compound analogs with intrinsic fluorescent properties to act as probes for specific biological environments or binding events.

Nuclear Magnetic Resonance (NMR): Utilizing advanced NMR techniques, such as Saturation Transfer Difference (STD) NMR and WaterLOGSY, to elucidate the binding epitopes of this compound derivatives with protein targets.

Surface Plasmon Resonance (SPR): Employing SPR to quantitatively analyze the kinetics and thermodynamics of binding interactions in real-time, providing crucial data on affinity and specificity.

Circular Dichroism (CD) Spectroscopy: Using CD to investigate conformational changes in target macromolecules, such as DNA or proteins, upon binding of this compound compounds.

Integration of Machine Learning and AI in Computational Chemistry for Azo-Purines

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize computational chemistry and drug discovery. nih.govnih.gov These powerful tools can be leveraged to accelerate the design and optimization of novel this compound derivatives.

Key research directions include:

Predictive Modeling: Developing ML models to predict the physicochemical properties, biological activities, and potential toxicities of virtual this compound libraries, thereby prioritizing compounds for synthesis and experimental testing. gcande.org

De Novo Design: Utilizing generative AI models to design novel azo-purine structures with desired properties and predicted high affinity for specific biological targets.

Quantum Machine Learning (QML): Applying QML to achieve higher accuracy in predicting molecular properties, such as quantum mechanical properties, which can be critical for understanding reactivity and interaction energies. azoai.comnyu.edu

Reaction Prediction and Synthesis Design: Employing AI algorithms to predict the outcomes of chemical reactions and to devise optimal synthetic routes for target this compound molecules. gcande.org

AI/ML Application Objective Potential Impact
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity from chemical structure.Accelerate hit-to-lead optimization.
Generative Adversarial Networks (GANs) Design novel molecules with desired properties.Explore new chemical space for azo-purines.
Reaction Informatics Predict optimal synthetic pathways.Improve the efficiency of chemical synthesis. gcande.org

Investigation of this compound in Materials Science Applications (e.g., dyes, sensors)

The inherent chromophoric properties of the azo group, coupled with the versatile purine scaffold, make this compound an attractive candidate for applications in materials science.

Future research should explore:

Organic Dyes and Pigments: Synthesizing and characterizing a range of this compound derivatives to evaluate their photophysical properties, such as absorption and emission spectra, quantum yields, and photostability, for potential use as organic dyes.

Chemosensors: Designing and developing this compound-based sensors that exhibit a detectable change in their optical or electronic properties upon binding to specific analytes, such as metal ions, anions, or biologically relevant molecules.

Molecular Switches: Investigating the photoisomerization of the azo bond within the this compound framework to create light-responsive molecular switches for applications in smart materials and optoelectronics.

Conductive Polymers: Exploring the incorporation of this compound units into polymer backbones to create novel conductive or semi-conductive materials with tunable electronic properties.

Expanding the Chemical Space of Purine-Diazenyl Hybrid Systems

The concept of "chemical space" refers to the vast number of possible molecules that could be synthesized. Expanding the known chemical space of purine-diazenyl hybrids is essential for discovering novel compounds with unique properties and applications. nih.gov

Strategies for expanding the chemical space include:

Scaffold Hopping: Replacing the purine core with other heterocyclic systems while retaining the diazenyl linkage to explore new structural motifs and their associated properties.

Diversity-Oriented Synthesis (DOS): Employing synthetic strategies that aim to generate structurally diverse and complex molecules from simple starting materials, leading to the discovery of novel purine-diazenyl scaffolds. researchgate.net

Hybrid Molecule Design: Covalently linking this compound to other pharmacophores or functional groups to create hybrid molecules with dual or enhanced activities. mdpi.com

Bioisosteric Replacement: Systematically replacing functional groups within the this compound structure with bioisosteres to fine-tune physicochemical properties and biological activities.

By systematically exploring these avenues, researchers can significantly broaden the library of available purine-diazenyl compounds, increasing the probability of identifying molecules with valuable applications in medicine, materials science, and beyond. nih.gov

Q & A

Q. How can researchers identify reliable physicochemical data for 6-Diazenyl-7H-purine?

To ensure data validity, prioritize peer-reviewed journals and authoritative databases like the NIST Chemistry WebBook , which provides standardized chemical properties (e.g., molecular weight, spectral data) . Avoid non-academic sources (e.g., .com domains) and verify data consistency across multiple publications. For experimental reproducibility, document parameters such as purity, storage conditions, and synthesis protocols in line with ICMJE standards .

What frameworks are recommended for formulating research questions about this compound?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance. For example:

  • Feasibility: Can the proposed synthesis route be executed with available lab resources?
  • Novelty: Does the study address gaps in purine-derivative reactivity?
    Additionally, the PICO framework (Population, Intervention, Comparison, Outcome) helps structure hypotheses, such as comparing catalytic efficiency of this compound with analogous compounds .

Q. How should researchers document experimental procedures involving this compound?

Adopt a granular approach:

  • Specify chemical suppliers, batch numbers, and purity levels.
  • Detail reaction conditions (e.g., temperature, solvent ratios) and safety protocols (toxicity, flammability) .
  • Use tools like ACS-style citations for reproducibility and adhere to ICH guidelines for resource allocation (e.g., facility requirements, staff qualifications) .

Advanced Research Questions

Q. How can contradictory results in this compound reactivity studies be resolved?

Contradictions often arise from variability in experimental conditions. Implement the following:

  • Control experiments : Replicate studies under identical conditions (e.g., pH, solvent purity).
  • Data triangulation : Cross-validate findings using multiple techniques (e.g., NMR, HPLC, computational modeling).
  • Peer review : Submit methodological details for external validation, ensuring conclusions align with presented data .

Q. Example Table: Common Contradictions and Solutions

Contradiction Potential Source Resolution
Varied catalytic activityImpurity in synthesis precursorsUse HPLC-purified reagents (>99% purity)
Discrepant spectral dataSolvent polarity effectsStandardize solvent across trials

Q. What methodological strategies enhance the robustness of mechanistic studies on this compound?

  • Kinetic isotope effects (KIE) : Probe reaction mechanisms by substituting hydrogen with deuterium.
  • Computational modeling : Employ DFT calculations to predict transition states and validate experimental observations.
  • In-situ monitoring : Use real-time spectroscopic techniques (e.g., FTIR) to track intermediate formation .

Q. How should researchers address peer review critiques on this compound studies?

Anticipate reviewer concerns by:

  • Pre-submission checks : Ensure figures/tables are essential and conclusions are data-driven.
  • Supplementary materials : Archive raw data, chromatograms, and spectra for transparency.
  • Response strategies : Address critiques methodically, citing literature to justify deviations from prior studies .

Methodological Resources

  • Data Collection : Use platforms like SciFinder and Reaxys for literature reviews, filtering by "peer-reviewed" and publication date (post-2020 recommended) .
  • Ethical Compliance : Align synthetic protocols with institutional safety boards and ICH guidelines for hazardous material handling .
  • Dissemination : Structure manuscripts per ICMJE standards, emphasizing reproducibility in the Materials and Methods section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.